molecular formula C16H13ClF3NO B5784064 N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide

Cat. No.: B5784064
M. Wt: 327.73 g/mol
InChI Key: QQIPOUWAVIMCDF-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields This compound features a trifluoromethyl group, which is known to enhance the biological activity and stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 3-phenylpropanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Amines, thiols, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted amides, thioamides, ethers.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the inhibition of histone acetyltransferases, which play a crucial role in gene expression and regulation.

    Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.

    Industry: N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide is used in the production of specialty chemicals and materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. The compound is known to inhibit the activity of histone acetyltransferases (HATs), which are enzymes responsible for the acetylation of histone proteins. This inhibition leads to alterations in chromatin structure and gene expression, ultimately affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide: Similar structure with an ethoxy group instead of a phenylpropanamide moiety.

    4-chloro-3-(trifluoromethyl)phenyl isocyanate: Contains the same aromatic ring with chloro and trifluoromethyl substituents but differs in the functional group.

    4-chloro-3-(trifluoromethyl)phenylcarbamate: Similar aromatic ring structure with a carbamate functional group.

Uniqueness

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide is unique due to its combination of a trifluoromethyl group, which enhances its biological activity, and a phenylpropanamide moiety, which provides additional reactivity and potential for further functionalization. This combination of features makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c17-14-8-7-12(10-13(14)16(18,19)20)21-15(22)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIPOUWAVIMCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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